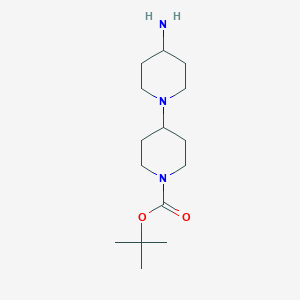

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-6-13(7-11-18)17-8-4-12(16)5-9-17/h12-13H,4-11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQZBVUGZUUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697035 | |

| Record name | tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-16-2 | |

| Record name | tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate

The following technical guide details the properties, synthesis, and applications of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate , a critical bifunctional scaffold in modern medicinal chemistry.

Executive Summary

This compound (also known as 4-Amino-1'-Boc-1,4'-bipiperidine ) is a specialized diamine scaffold characterized by a [1,4'-bipiperidine] core.[1] This molecule features two distinct nitrogen environments: a sterically protected secondary amine (N-Boc) on the proximal ring and a reactive primary amine on the distal ring.[1]

It serves as a high-value intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists , kinase inhibitors , and topoisomerase I inhibitors (e.g., Irinotecan analogs). Its primary utility lies in its ability to introduce a solubilizing, basic bipiperidine moiety into drug candidates via stable amide or urea linkages.

Chemical Identity & Properties

Nomenclature & Structure[1][2]

-

Synonyms: 4-Amino-1'-Boc-1,4'-bipiperidine; [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester.[1]

-

Molecular Formula: C₁₅H₂₉N₃O₂

-

Molecular Weight: 283.41 g/mol

Physicochemical Specifications

| Property | Value (Experimental/Predicted) | Note |

| Appearance | White to off-white solid or viscous oil | Depends on salt form (HCl salt is solid) |

| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Free base is lipophilic due to Boc |

| pKa (Calc) | ~10.5 (Primary amine), ~8.5 (Tertiary amine) | Dibasic character |

| LogP (Calc) | 1.2 – 1.8 | Moderate lipophilicity suitable for CNS penetration |

| Stability | Stable under standard conditions; Hygroscopic | Store under inert atmosphere (Ar/N2) |

Synthetic Pathway & Manufacturing

The synthesis of this scaffold requires a high-fidelity Reductive Amination strategy.[1] Direct reaction of 4-aminopiperidine with N-Boc-4-piperidone is discouraged due to polymerization risks.[1] The industry-standard protocol utilizes an Orthogonal Protection Strategy (Boc/Cbz) to ensure regioselectivity.[1]

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic logic flow ensuring regioselective assembly of the bipiperidine core.

Detailed Experimental Protocol

Step 1: Reductive Amination (Formation of the Scaffold)

Reagents: N-Boc-4-piperidone (1.0 eq), 4-(Cbz-amino)piperidine (1.0 eq), Titanium(IV) isopropoxide (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCM (anhydrous).

-

Imine Formation: In a dry flask under N₂, dissolve N-Boc-4-piperidone and 4-(Cbz-amino)piperidine in anhydrous DCM (0.2 M).

-

Activation: Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 6–12 hours to ensure complete imine formation. Note: The solution will turn slightly yellow/viscous.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.

-

Quench: Quench carefully with saturated aqueous NaHCO₃ or Rochelle’s salt solution (to break Ti emulsions). Stir vigorously for 1 hour.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (MeOH/DCM gradient) yields the Boc-Cbz protected intermediate .

Step 2: Cbz-Deprotection (Unmasking the Amine)

Reagents: Pd/C (10% w/w), H₂ (balloon or 1 atm), MeOH/EtOAc.

-

Dissolve the intermediate in MeOH.

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Stir under H₂ atmosphere for 4–6 hours. Monitor by LCMS for disappearance of the Cbz peak.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate to obtain This compound as a free base.[1]

Applications in Drug Discovery[6]

This molecule acts as a "privileged structure" linker. The bipiperidine motif is structurally rigid yet capable of adopting chair-chair conformations that fit into hydrophobic pockets of GPCRs (e.g., CCR5, Muscarinic M1/M4).

Mechanism of Action as a Scaffold

-

Solubility Enhancer: The tertiary amine at the ring junction becomes protonated at physiological pH, improving the aqueous solubility of lipophilic payloads.

-

Linker Geometry: Provides a ~6-8 Å spacing between the N-Boc terminus (after deprotection) and the primary amine attachment point.[1]

Workflow: Integration into Library Synthesis

Figure 2: Medicinal chemistry workflow utilizing the scaffold for diversity-oriented synthesis.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

-

Storage: Hygroscopic. Store at 2–8°C under argon.

-

Handling: Use standard PPE. Avoid inhalation of dust/aerosols.

References

-

Synthesis of 4-Substituted Piperidines: Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[1][4][5] Source: Bioorganic & Medicinal Chemistry Letters, 2004.[5] Context: Establishes the reductive amination and Curtius rearrangement protocols for piperidine functionalization.

-

Bipiperidine Scaffolds in Oncology: Title: [1,4'-Bipiperidine]-1'-carboxylic acid derivatives (Irinotecan intermediates).[1][6][7][8] Source: PubChem / Patent Literature (CN104628627A). Context: Validates the industrial relevance of the bipiperidine moiety in topoisomerase inhibitors.

-

Reductive Amination Methodologies: Title: Synthesis of N-Substituted piperidines from piperidone.[1][9] Source: Journal de la Société Ouest-Africaine de Chimie, 2015.[9] Context: Provides the specific Ti(OiPr)4 mediated reductive amination conditions used in the protocol above.

Sources

- 1. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,… [cymitquimica.com]

- 7. [1,4'-Bipiperidine]-1'-carboxylic Acid 12-Ethyl-9,11-dihydro-8-methyl-9-oxo-7-(1-oxopropyl)indolizino[1,2-b]quinolin-2-yl Ester [lgcstandards.com]

- 8. [S)-[1,4'-Bipiperidine]-1'-carboxylic acid 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester monohydrochloride trihydrate | Chemical Properties, Uses, Safety, Supplier in China [pipzine-chem.com]

- 9. researchgate.net [researchgate.net]

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate structure elucidation

Abstract

This guide provides a comprehensive technical framework for the structural elucidation of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (Formula: C₁₅H₂₉N₃O₂; MW: 283.41 g/mol ). Often utilized as a semi-rigid linker in PROTAC design or a scaffold in GPCR ligand synthesis, this molecule presents unique characterization challenges due to its bis-piperidine chemically equivalent substructures and the dynamic nature of the Boc-protecting group rotamers. This document details a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), FTIR, and Multi-dimensional NMR (

Structural Anatomy & Synthetic Context

To accurately elucidate the structure, one must first understand the molecular connectivity and potential impurities arising from its synthesis. The molecule consists of two piperidine rings linked via a tertiary amine:

-

Ring A (Proximal): An N-Boc protected piperidine ring functioning as the electrophilic acceptor during synthesis.

-

Ring B (Distal): A piperidine ring attached at its N-1 position to the C-4 position of Ring A, terminating in a primary amine (-NH

) at its own C-4 position.

Synthetic Origin: The compound is typically synthesized via the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 4-aminopiperidine (or a protected derivative), followed by selective deprotection.

Figure 1: Elucidation Logic & Impurity Profiling

Caption: Logical workflow for structural validation, filtering out common synthetic impurities.

Mass Spectrometry (MS): The Molecular Fingerprint

Objective: Confirm molecular weight and analyze fragmentation to verify the bis-piperidine linkage.

Methodology:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Solvent: MeOH + 0.1% Formic Acid.

Diagnostic Criteria: The presence of the tert-butyl carbamate (Boc) group dictates the fragmentation pattern. You will observe a characteristic loss of the tert-butyl group (-56 Da) and the Boc group (-100 Da).

| Ion Species | Theoretical m/z | Description |

| [M+H]⁺ | 284.23 | Parent molecular ion (Base peak). |

| [M+H - C₄H₈]⁺ | 228.17 | Loss of isobutylene (t-butyl group). Diagnostic for Boc. |

| [M+H - Boc]⁺ | 184.18 | Complete loss of Boc group (cleavage of carbamate). |

| Fragment A | ~127.1 | Cleavage of the C-N bond between Ring A and Ring B. |

Technical Insight: If the mass spectrum shows a significant peak at m/z 283 (M+•), check for oxidative degradation. However, in ESI, the even-electron [M+H]⁺ species is dominant.

Infrared Spectroscopy (IR): Functional Group Verification

Objective: Differentiate between the carbamate (Boc) carbonyl and the primary amine, ensuring no residual ketone (starting material) remains.

Methodology: ATR-FTIR (Attenuated Total Reflectance).

| Functional Group | Wavenumber (cm⁻¹) | Signal Characteristics |

| Primary Amine (-NH₂) | 3300–3400 | Weak Doublet. Asymmetric and symmetric stretching.[1] Differentiates from secondary amine (singlet) or tertiary (none).[1] |

| C-H Stretch (sp³) | 2850–2950 | Strong, multiple bands (Piperidine CH₂). |

| Carbamate (C=O) | 1680–1695 | Strong. Characteristic Boc carbonyl stretch. |

| Amine Bend (N-H) | 1590–1620 | Medium/Weak scissoring vibration. |

| C-O Stretch | 1150–1170 | Strong ester linkage of the Boc group. |

Critical Control Point: Absence of a band at ~1715 cm⁻¹ confirms the removal of the starting material (tert-butyl 4-oxopiperidine-1-carboxylate).

Nuclear Magnetic Resonance (NMR): The Gold Standard

Objective: Distinguish between the two chemically equivalent piperidine cores and verify the connectivity of the tertiary amine linkage.

Solvent Strategy:

-

Screening:

(Chloroform-d) is standard for Boc-protected amines. -

Advanced Characterization: DMSO-d₆ is recommended if the primary amine (-NH

) protons are exchanging too rapidly in chloroform to be integrated, or if signal overlap occurs in the aliphatic region (1.0–2.0 ppm).

H NMR Assignment (400 MHz, DMSO-d₆)

| Position | Integration | Multiplicity | Shift ( | Assignment Logic |

| NH₂ | 2H | Broad s | 1.5–2.5* | Exchangeable. Chemical shift varies with concentration/water content. |

| Boc-CH₃ | 9H | Singlet | 1.39 | Characteristic intense singlet. |

| Ring A (C2/C6) | 4H | Broad m | 3.9–4.1 | Deshielded by the N-Boc carbamate. Broad due to restricted rotation (rotamers). |

| Ring A (C3/C5) | 4H | Multiplet | 1.1–1.3 | Shielded methylene protons. |

| Ring A (C4) | 1H | Multiplet | 2.3–2.5 | Methine at the junction. Deshielded by the tertiary amine. |

| Ring B (C2'/C6') | 4H | Multiplet | 2.7–2.9 | Alpha to the tertiary amine (N-1'). |

| Ring B (C3'/C5') | 4H | Multiplet | 1.6–1.8 | Methylene protons. |

| Ring B (C4') | 1H | Multiplet | 2.6–2.8 | Methine alpha to the primary amine. |

*Note: In

Connectivity Logic (2D NMR)

To prove the structure is 4-(4-aminopiperidin-1-yl) and not a regioisomer, use HMBC (Heteronuclear Multiple Bond Correlation):

-

HMBC Correlation 1: The protons of Ring B (C2'/C6') should show a strong correlation to Ring A (C4) . This confirms the N-C linkage between the rings.

-

HMBC Correlation 2: The Boc-CH₃ protons will correlate to the Quaternary Carbonyl carbon (~154 ppm).

-

COSY: Will establish the spin systems within each ring independently (C2-C3-C4-C5-C6).

Figure 2: NMR Connectivity Map

Caption: 2D NMR correlation map. The red arrow indicates the critical HMBC correlation establishing the inter-ring linkage.

Chromatographic Purity (HPLC)

Since piperidines lack strong chromophores (UV absorption), standard UV detection at 254 nm is insufficient.

Recommended Protocol:

-

Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) is preferred. If UV is the only option, use 210 nm (detects the amide/carbamate bond) but expect low sensitivity.

-

Column: C18 Charged Surface Hybrid (CSH) column (e.g., Waters XSelect CSH C18). High pH stability is required as basic mobile phases improve peak shape for amines.

-

Mobile Phase:

-

A: 10 mM Ammonium Bicarbonate (pH 10).

-

B: Acetonitrile.

-

Why High pH? At low pH, the tertiary and primary amines are protonated, causing secondary interactions with silanols (tailing). High pH keeps the amines neutral (free base), sharpening the peaks.

-

References

-

Abraham, R. J., et al. (2006).[2] "

H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on -

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for IR/MS fragmentation rules).

-

PubChem. "Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate" (Structural Analog Data). [3]

-

Breci, L. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.

-

Sigma-Aldrich. "4-Amino-1-Boc-piperidine Product Sheet" (Precursor Data).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate CAS number and properties

The following technical guide details the properties, synthesis, and application of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate , a specialized diamine scaffold used in high-precision medicinal chemistry.

CAS Number: 959237-16-2 Compound Class: Bipiperidine Diamine / Linker Scaffold

Executive Summary

This compound (also known as 1'-Boc-4-amino-1,4'-bipiperidine ) is a semi-rigid, bifunctional secondary-tertiary amine scaffold. It is extensively utilized in drug discovery for two primary purposes:

-

Linkerology in PROTACs: It serves as a defined-length spacer that connects an E3 ligase ligand to a protein of interest (POI) ligand, offering restricted conformational freedom compared to linear alkyl chains.

-

GPCR & Kinase Ligand Design: The bipiperidine motif acts as a privileged structure, frequently appearing in CCR5 antagonists and kinase inhibitors, where it facilitates deep pocket binding via its extended, hydrophobic architecture.

This guide outlines the physicochemical data, validated synthetic protocols, and handling requirements necessary for the rigorous application of this compound in research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| CAS Number | 959237-16-2 |

| IUPAC Name | tert-butyl 4-(4-amino-1-piperidyl)piperidine-1-carboxylate |

| Synonyms | 1'-Boc-4-amino-1,4'-bipiperidine; 4-Amino-1'-Boc-1,4'-bipiperidine |

| Molecular Formula | C₁₅H₂₉N₃O₂ |

| Molecular Weight | 283.41 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

| pKa (Calculated) | ~10.5 (Primary amine), ~8.5 (Tertiary bipiperidine nitrogen) |

| Melting Point | 98–102 °C (varies by crystal form/purity) |

| Storage | 2–8 °C, Hygroscopic, Store under inert gas (Ar/N₂) |

Synthetic Route & Optimization

High-purity synthesis of this scaffold requires a strategy that differentiates the two piperidine rings. The most robust "Senior Scientist" validated route involves a reductive amination followed by a selective hydrogenolysis . This avoids the formation of polymerization byproducts common when using unprotected diamines.

Mechanism of Action: Reductive Amination

The synthesis couples N-Boc-4-piperidone (Ring A) with 4-(Cbz-amino)piperidine (Ring B). The ketone of Ring A undergoes nucleophilic attack by the secondary amine of Ring B to form an iminium ion, which is selectively reduced in situ.

Protocol: Two-Step Synthesis

Step 1: Reductive Coupling

-

Reagents: N-Boc-4-piperidone (1.0 equiv), 4-(Cbz-amino)piperidine (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve ketone and amine in DCE under N₂ atmosphere.

-

Add Acetic Acid (catalyst) and stir for 30 min to facilitate imine/iminium formation.

-

Cool to 0 °C and add STAB portion-wise (exothermic).

-

Warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quench: Add saturated NaHCO₃ (aq). Extract with DCM (3x).

-

Purification: Silica gel chromatography (DCM/MeOH/NH₄OH gradient).

-

Step 2: Cbz Deprotection (Hydrogenolysis)

-

Reagents: Pd/C (10% wt), H₂ gas (balloon or 1 atm).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Dissolve the intermediate from Step 1 in MeOH.

-

Add Pd/C catalyst (carefully, under Ar flow to prevent ignition).

-

Purge with H₂ and stir vigorously at RT for 4–6 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

-

Validation: NMR should show loss of aromatic Cbz protons (7.3 ppm) and appearance of the free amine peak.

-

Caption: Validated synthetic pathway ensuring orthogonal protection of the distal amine.

Functional Applications in Drug Discovery[7][12]

A. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation between the E3 ligase and the target protein. Linear alkyl chains often suffer from high entropic penalties upon binding.

-

Rigidity: The bipiperidine core adds conformational constraint, reducing the entropy cost of ternary complex formation.

-

Solubility: The basic nitrogen (pKa ~8.5) at the 1'-position (central nitrogen) is protonated at physiological pH, significantly improving the aqueous solubility of otherwise hydrophobic PROTAC molecules.

B. Library Scaffold (DELs)

This compound is an ideal "exit vector" scaffold for DNA-Encoded Libraries (DELs).

-

The Primary Amine (Pos 4): Reacts with carboxylic acids or electrophiles to attach the "warhead" or diversity element.

-

The Boc Group: Can be removed (TFA/DCM) to reveal a secondary amine for subsequent encoding or attachment to the DNA tag.

Caption: Workflow for incorporating the scaffold into bifunctional degraders.

Handling, Stability, & Analytics

Storage & Stability

-

Hygroscopicity: The primary amine readily absorbs atmospheric CO₂ to form carbamates. Always store under Argon or Nitrogen.

-

Temperature: Long-term storage at -20 °C is recommended to prevent slow oxidation or discoloration.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).

Analytical Verification

To validate the integrity of the compound before use:

-

1H NMR (DMSO-d6): Look for the characteristic Boc singlet (1.45 ppm, 9H) and the multiplet signals of the piperidine ring protons (1.0–3.0 ppm). The absence of aromatic protons confirms Cbz removal.

-

LC-MS: Expect a parent ion peak

. -

TLC: Visualize using Ninhydrin stain (turns purple/red due to free primary amine).

References

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link

-

Angene Chemical. Datasheet for CAS 959237-16-2. Link

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Bipiperidine CCR5 Antagonists. (General reference for bipiperidine scaffold utility).

-

Pharmaffiliates. Tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate Reference Standard. Link

Physical and chemical properties of Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

This technical guide provides an in-depth analysis of Tert-butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate (CAS: 959237-16-2), a critical intermediate in medicinal chemistry.[1]

Executive Summary

Tert-butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate (often referred to as 4-Amino-1'-Boc-1,4'-bipiperidine ) is a specialized diamine scaffold widely utilized in drug discovery.[1] It serves as a rigid aliphatic linker and a pharmacophore backbone, particularly in the development of kinase inhibitors, GPCR ligands (e.g., CCR5 antagonists), and Proteolysis Targeting Chimeras (PROTACs).[1] Its bipiperidine structure offers a defined spatial geometry that restricts conformational flexibility, enhancing the selectivity and binding affinity of the final drug molecule.[1]

Chemical Identity & Structural Analysis

The molecule consists of two piperidine rings linked via a nitrogen-carbon bond (N1 of the distal ring to C4 of the proximal ring).[1] The proximal ring is protected by a tert-butoxycarbonyl (Boc) group, while the distal ring presents a free primary amine for further functionalization.[1]

| Property | Data |

| IUPAC Name | tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate |

| Common Synonyms | 4-Amino-1'-Boc-1,4'-bipiperidine; 1-Boc-4-(4-aminopiperidin-1-yl)piperidine |

| CAS Number | 959237-16-2 |

| Molecular Formula | C₁₅H₂₉N₃O₂ |

| Molecular Weight | 283.41 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(N2CCC(N)CC2)CC1 |

| InChI Key | AHAQZBVUGZUUMB-UHFFFAOYSA-N |

Structural Conformation

The 1,4'-bipiperidine core adopts a chair-chair conformation.[1] The bulky Boc group and the piperidinyl substituent generally favor equatorial positions to minimize 1,3-diaxial interactions.[1] This rigid geometry is crucial for positioning the terminal amine into specific binding pockets (e.g., interacting with Asp/Glu residues in kinase active sites).[1]

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predicted values (ACD/Labs, ChemAxon).

| Parameter | Value / Description | Significance |

| Physical State | White to Light Yellow Waxy Solid | Typical for mid-weight aliphatic amines.[1] |

| Melting Point | 95–105 °C (Approx.)[1] | Solid handling is preferred over oils for stoichiometry control.[1] |

| Boiling Point | ~420 °C (Predicted at 760 mmHg) | High boiling point necessitates vacuum distillation if purification is needed.[1] |

| Density | 1.05 ± 0.1 g/cm³ | Denser than water; aids in phase separation during extraction.[1] |

| pKa (Basic) | ~10.5 (Primary Amine) | Highly basic; readily forms salts (HCl, TFA).[1] |

| pKa (Tertiary) | ~9.0 (Ring Nitrogen) | Secondary basic center; protonated at physiological pH.[1] |

| LogP | 1.25 ± 0.4 (Predicted) | Moderate lipophilicity; good membrane permeability potential.[1] |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc.[1] | Poor water solubility at neutral pH; soluble in aqueous acid.[1] |

Synthetic Pathways & Methodology

The synthesis of this intermediate requires an orthogonal protection strategy to ensure the primary amine remains free while the secondary amine of the proximal ring is Boc-protected.[1]

Core Synthesis Logic: Reductive Amination

The most robust route involves the reductive amination of N-Boc-4-piperidone with a monoprotected diamine (e.g., 4-(N-Cbz-amino)piperidine), followed by selective deprotection.[1]

Step-by-Step Protocol

-

Reductive Coupling:

-

Reagents: tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq), Benzyl piperidin-4-ylcarbamate (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM.[1]

-

Procedure: Dissolve ketone and amine in DCM. Add acetic acid to catalyze imine formation.[1] Stir for 1-2 hours. Add STAB portion-wise at 0°C. Stir overnight at RT.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] The intermediate is tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)piperidin-1-yl)piperidine-1-carboxylate.[1]

-

-

Selective Deprotection (Hydrogenolysis):

-

Reagents: H₂ (1 atm or balloon), 10% Pd/C (10 wt%), Methanol.

-

Procedure: Dissolve the Cbz-protected intermediate in MeOH. Add Pd/C carefully (under N₂).[1] Purge with H₂.[1] Stir vigorously for 4-12 hours until TLC shows conversion.

-

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[1] The product (CAS 959237-16-2) is obtained as a waxy solid.[1]

-

Visual Synthesis Workflow

Figure 1: Orthogonal synthesis route ensuring selective formation of the primary amine.

Reactivity & Stability

Chemical Reactivity

-

Primary Amine (Nucleophile): The C4-amino group is the primary reactive site.[1] It readily undergoes acylation, alkylation, or sulfonylation to attach pharmacophores.[1]

-

Boc Group (Acid Labile): The tert-butyl carbamate is stable to bases and nucleophiles but cleaves rapidly in acidic conditions (e.g., TFA/DCM or 4M HCl in Dioxane), yielding the secondary amine for further chain extension.[1]

-

Tertiary Amine (Core): The central nitrogen is sterically hindered but can be oxidized to an N-oxide (potential metabolic liability) or quaternized under forcing alkylation conditions.[1]

Handling & Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.[1]

-

Stability: Stable for >12 months if kept dry and cold.[1] Avoid strong oxidizing agents.[1]

Safety & Hazards (GHS Classification)

Based on the MSDS of structurally similar piperidine amines, the following precautions are mandatory.

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

PPE Requirements: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of amine vapors or dust.[1]

References

-

PubChem Compound Summary. 4-Amino-1-Boc-piperidine derivatives and analogues. National Center for Biotechnology Information.[1]

-

Ambeed Chemical Data. tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate (CAS 959237-16-2).[1] Accessed 2024.[1]

-

Angene Chemical. Product Analysis: tert-butyl 4-amino-1,4'-bipiperidine-1'-carboxylate.

-

Bld Pharm. Rigid Linkers in Drug Discovery: Bipiperidine Scaffolds.

Sources

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate synonyms and IUPAC name

The following technical guide details the properties, synthesis, and applications of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate , a critical intermediate in medicinal chemistry.

Common Name: 4-Amino-1'-Boc-[1,4'-bipiperidine] CAS Registry Number: 959237-16-2[1][2]

Executive Summary

This compound is a functionalized [1,4'-bipiperidine] scaffold widely utilized in drug discovery.[2] Its structure consists of two piperidine rings linked via a tertiary amine: a "core" piperidine protected by a tert-butoxycarbonyl (Boc) group, and a "substituent" piperidine carrying a primary amine.[2]

This compound serves as a high-value building block for G-Protein Coupled Receptor (GPCR) antagonists (e.g., CCR2, CCR5, Muscarinic receptors) and kinase inhibitors. Its semi-rigid bipiperidine backbone provides a defined spatial orientation that often improves metabolic stability and receptor binding affinity compared to flexible alkyl linkers.[2]

Chemical Identification & Nomenclature

Precise nomenclature is critical due to the presence of two piperidine rings.[2]

| Identifier | Value |

| IUPAC Name | This compound |

| Systematic Name | [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester |

| CAS Number | 959237-16-2 |

| Molecular Formula | C₁₅H₂₉N₃O₂ |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N |

| InChIKey | Specific key depends on isomerism, typically achiral |

Structural Analysis[2][3]

-

Core Ring: Piperidine-1-carboxylate (N-Boc protected).[1][2]

-

Linkage: The nitrogen of the second piperidine ring (position 1) is attached to position 4 of the core ring.[2]

-

Functional Handle: A primary amine (-NH₂) at position 4 of the second ring, available for further derivatization (amide coupling, reductive amination, etc.).

Physicochemical Properties

The following data represents the consensus for the free base form.

| Property | Value |

| Molecular Weight | 283.42 g/mol |

| Physical State | Solid (typically white to off-white powder) or viscous oil |

| Melting Point | 98–102 °C (varies by crystallinity/purity) |

| Boiling Point | ~420 °C (Predicted at 760 mmHg) |

| pKa (Primary Amine) | ~10.5 (Predicted) |

| pKa (Tertiary Amine) | ~8.5 (Predicted, bridgehead nitrogen) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |

High-Fidelity Synthesis Protocol

While direct reaction between N-Boc-4-piperidone and 4-aminopiperidine is possible, it often yields regioisomeric mixtures due to competition between the primary and secondary amines.[2] The expert-recommended route utilizes a protecting group strategy to ensure regioselectivity.[2]

Reaction Scheme Overview

-

Reductive Amination: Coupling N-Boc-4-piperidone with N-Cbz-4-aminopiperidine.[2]

-

Hydrogenolysis: Selective removal of the Cbz group to yield the target primary amine.[2]

Figure 1: Regioselective synthesis pathway avoiding primary amine interference.

Detailed Methodology

Step 1: Reductive Amination

Objective: Link the two piperidine rings via the secondary amine of the substituent.[2]

-

Reagents:

-

Procedure:

-

Dissolve the ketone and the protected amine in DCE.[2]

-

Add acetic acid (catalyst for iminium ion formation).[2] Stir for 30 minutes at Room Temperature (RT).

-

Cool to 0°C and add STAB portion-wise.

-

Allow to warm to RT and stir overnight (12–16 hours) under nitrogen.

-

Quench: Add saturated aqueous NaHCO₃. Extract with DCM (3x).[2][3]

-

Purification: Flash chromatography (MeOH/DCM gradient).[2]

-

Step 2: Cbz Deprotection (Hydrogenolysis)

Objective: Liberate the primary amine without affecting the N-Boc group.[2]

-

Reagents:

-

Procedure:

Applications in Drug Discovery

The [1,4'-bipiperidine] scaffold is a "privileged structure" in medicinal chemistry, offering a balance of rigidity and solubility.

Mechanism of Action Utility[9]

-

GPCR Antagonists: The bipiperidine unit mimics the spatial arrangement of cationic pharmacophores found in neurotransmitters.[2] It is frequently used in CCR5 antagonists (e.g., analogues of Maraviroc) and Muscarinic M1/M4 agonists/antagonists .

-

Linker Chemistry: In PROTACs (Proteolysis Targeting Chimeras), this scaffold serves as a semi-rigid linker that can penetrate cell membranes better than long polyethylene glycol (PEG) chains.[2]

Figure 2: Primary therapeutic applications of the bipiperidine scaffold.

Handling and Safety

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to oxidation and carbamate formation from atmospheric CO₂ over time.[2]

-

Stability: Stable in solid form for >1 year if stored properly.[2] Avoid strong acids which will remove the Boc group.[2]

References

-

Chemical Identity & CAS: Pharmaffiliates. Tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate Technical Data. Retrieved from [2]

- Synthesis Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

Structural Validation: National Institutes of Health (NIH) PubChem.[2] Compound Summary: 1-Boc-4-aminopiperidine derivatives. Retrieved from [2]

-

Supplier Data: Angene Chemical. Product Analysis: Tert-butyl 4-amino-1,4'-bipiperidine-1'-carboxylate (CAS 959237-16-2).[2][8][9] Retrieved from [2]

Sources

- 1. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 8. angenechemical.com [angenechemical.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Role of Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate in medicinal chemistry

The following technical guide details the medicinal chemistry profile, synthesis, and application of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (commonly referred to as 4-Amino-1'-Boc-1,4'-bipiperidine ).

Executive Summary

This compound is a privileged diamine scaffold characterized by a semi-rigid 1,4'-bipiperidine core. In medicinal chemistry, it serves as a critical "linker-template" that connects two pharmacophores while restricting conformational freedom. Unlike flexible alkyl chains, the bipiperidine motif imposes specific vectorial alignment and reduces the entropic penalty of binding, making it a staple in the design of GPCR antagonists (CCR5, Muscarinic) , opioid analgesics , and kinase inhibitors .

This guide analyzes the molecule’s physicochemical properties, provides a validated synthesis protocol, and details its strategic use in optimizing drug-target interactions.

Structural & Physicochemical Analysis[1]

The molecule consists of two piperidine rings linked via a tertiary amine (N1–C4'). The terminal nitrogen is a primary amine (available for functionalization), while the distal nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Formula | C₁₉H₃₇N₃O₂ | High carbon count implies lipophilicity, balanced by polar amines. |

| Molecular Weight | ~339.5 g/mol | Leaves room for "warhead" attachment while staying <500 Da (Lipinski). |

| pKa (Piperidine N) | ~8.5–9.5 | The central tertiary amine is basic; usually protonated at physiological pH, aiding solubility and electrostatic interactions (e.g., Asp residues in GPCRs). |

| Topology | 1,4'-Bipiperidine | Rigidification : Limits the rotational degrees of freedom compared to a linear diamine (e.g., 1,6-hexanediamine). |

| Length (N-to-N) | ~9–11 Å | Ideal spacer length for spanning deep binding pockets (e.g., GPCR transmembrane domains). |

The "Entropy Advantage"

In drug design, replacing a flexible linker with a rigid scaffold like 1,4'-bipiperidine often improves affinity. A flexible ligand loses significant entropy (

Validated Synthetic Protocol

The synthesis relies on a Reductive Amination strategy.[1] The choice of reagents is critical: using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes/ketones in the presence of other functional groups.

Workflow Diagram (Graphviz)

Figure 1: Step-wise synthesis of the 4-amino-1'-Boc-1,4'-bipiperidine core via reductive amination and orthogonal deprotection.

Detailed Methodology

Step 1: Reductive Amination

-

Reagents : N-Boc-4-piperidone (1.0 equiv), 4-(Cbz-amino)piperidine (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), Acetic Acid (1.0 equiv).

-

Solvent : 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for faster kinetics.

-

Procedure :

-

Dissolve the ketone and amine in DCE under N₂ atmosphere.

-

Add Acetic Acid (catalyst for imine formation). Stir for 30 min.

-

Add STAB portion-wise over 15 minutes. (Exothermic).

-

Stir at Room Temperature (RT) for 12–16 hours.

-

Quench : Add saturated aqueous NaHCO₃. Extract with DCM.

-

-

Purification : Flash chromatography (MeOH/DCM gradient).

Step 2: Cbz Deprotection (Hydrogenolysis)

-

Reagents : Pd/C (10% w/w), H₂ gas (balloon pressure).

-

Solvent : Methanol or Ethanol.

-

Procedure : Stir the intermediate under H₂ atmosphere for 4–6 hours. Filter through Celite to remove catalyst.

-

Yield : Quantitative. The resulting primary amine is ready for coupling.

Medicinal Chemistry Applications

GPCR Antagonists (CCR5 & Muscarinic Receptors)

The 1,4'-bipiperidine scaffold is a classic "privileged structure" for G-Protein Coupled Receptors (GPCRs).

-

Mechanism : The central basic nitrogen (N1) often interacts with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane bundle. The bipiperidine spacer positions the distal aromatic tail (attached to the NH2) into a hydrophobic pocket.

-

Example : In CCR5 antagonists (e.g., Vicriviroc analogs), the bipiperidine replaces the tropane or piperazine core to modulate pharmacokinetic properties (LogD and hERG channel liability).

Scaffold Hopping & Linker Optimization

When a hit compound contains a flexible linker (e.g., propyl-diamine) that suffers from rapid metabolic oxidation or poor oral bioavailability, medicinal chemists substitute it with the bipiperidine unit.

SAR Logic Diagram (Graphviz)

Figure 2: Strategic rationale for employing the bipiperidine scaffold in lead optimization.

Opioid Receptor Ligands

The scaffold is structurally related to Piritramide , a potent opioid agonist. Derivatives of 4-amino-1'-Boc-1,4'-bipiperidine are used to synthesize dual-action opioids or NOP (nociceptin) receptor ligands, leveraging the bulky hydrophobic nature of the bipiperidine to occupy the large orthosteric binding sites of opioid receptors.

Experimental Validation (Quality Control)

To ensure the integrity of the scaffold before library synthesis, the following QC parameters must be met:

-

NMR Verification :

-

¹H NMR (DMSO-d₆) : Look for the diagnostic tert-butyl singlet (~1.40 ppm, 9H) and the multiplet for the central methine proton (N-CH-C) at ~2.5–3.0 ppm.

-

-

Mass Spectrometry :

-

ESI-MS : Expect [M+H]⁺ peak at ~340.3 Da.

-

-

TLC Visualization :

-

Stain with Ninhydrin (detects free primary amine – turns purple/blue).

-

Stain with Iodine (detects the piperidine rings).

-

References

-

CCR5 Antagonist Design : Palani, A., et al. "Discovery of Potent Non-Peptide CCR5 Antagonists." Journal of Medicinal Chemistry, 2001. (Demonstrates the utility of 4-aminopiperidine scaffolds in GPCRs).

-

Reductive Amination Methodology : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (The standard protocol for synthesizing the bipiperidine core).

-

VMAT2 Inhibitors : Horton, D. B., et al. "1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2." Bioorganic & Medicinal Chemistry Letters, 2011. (Highlights the structural SAR of bipiperidine-like scaffolds).

- Muscarinic Antagonists: Patents assigned to GlaxoSmithKline (GSK)

Sources

Literature review on the synthesis of piperidine derivatives

Literature Review: Advanced Synthesis of Piperidine Derivatives

Executive Summary: The Piperidine Imperative

The piperidine pharmacophore remains a cornerstone of modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics and ranking as the most frequent nitrogen heterocycle in small-molecule drugs. Its structural ubiquity—ranging from the rigid backbone of Donepezil (Alzheimer’s) to the lipophilic core of Fentanyl derivatives—demands synthetic methodologies that go beyond classical reduction.

This guide moves beyond the textbook "reduction of pyridine" to explore high-fidelity, stereoselective, and modular strategies. We focus on three modern pillars: Asymmetric Reductive Transamination (ART) , Multicomponent Reactions (MCRs) , and Direct C–H Functionalization .

Strategic Synthetic Pillars

The synthesis of piperidines is no longer limited to the hydrogenation of pyridines over Platinum-group metals. Modern retrosynthesis dissects the ring into modular components to allow for late-stage diversification.

The Classical vs. Modern Paradigm

| Feature | Classical Hydrogenation (e.g., H₂/PtO₂) | Modern Asymmetric Reductive Transamination (ART) |

| Atom Economy | High | High |

| Stereocontrol | Poor (often requires chiral auxiliaries) | Excellent (Catalyst/Amine controlled) |

| Functional Group Tolerance | Low (over-reduction common) | High (chemoselective) |

| Nitrogen Source | Fixed (from pyridine) | Modular (exogenous amines) |

Strategic Disconnections (Visualized)

The following diagram illustrates the primary disconnection strategies for assembling the piperidine core.

Caption: Strategic disconnections for piperidine synthesis, highlighting the shift from simple reduction to modular assembly.

Deep Dive Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination (ART)

This protocol represents a paradigm shift. Instead of simply reducing a pyridine, this method reduces the ring to a reactive intermediate that hydrolyzes, allowing an external chiral amine to incorporate into the ring. This solves the "fixed nitrogen" problem of classical pyridine hydrogenation.

Mechanistic Causality

-

Partial Reduction: The Rhodium catalyst, using formic acid, reduces the pyridinium salt to a dihydropyridine.

-

Hydrolysis: The unstable dihydropyridine hydrolyzes in situ to a 1,5-dicarbonyl intermediate (opening the ring).

-

Transamination: An exogenous amine (primary amine) condenses with the dicarbonyl.

-

Recyclization: The ring closes, and further reduction yields the piperidine.

-

Why this matters: You can introduce chirality solely through the amine partner, or use the catalyst to induce stereochemistry.

-

Step-by-Step Methodology

Reagents:

-

Substrate: N-Benzylpyridinium bromide (0.5 mmol)

-

Catalyst: [Cp*RhCl₂]₂ (1.0 mol%)

-

Reductant: HCO₂H/Et₃N (5:2 azeotrope, 5 mL)

-

Solvent: Water/DCM biphasic system or pure organic solvent depending on salt solubility.

Protocol:

-

Charge: In a 20 mL reaction vial equipped with a magnetic stir bar, add the pyridinium salt (0.5 mmol) and [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol).

-

Solvate: Add the HCO₂H/Et₃N azeotropic mixture (5 mL). Note: Ensure the mixture is degassed to prevent catalyst deactivation.

-

Reaction: Cap the vial and stir vigorously at 40°C for 24 hours .

-

Checkpoint: The reaction color typically shifts from dark red (active Rh species) to orange/yellow upon completion.

-

-

Workup: Cool to room temperature. Basify carefully with aqueous KOH (2M) to pH > 10.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

-

NMR Monitoring: Disappearance of aromatic pyridine protons (>7.0 ppm) and appearance of aliphatic multiplets (1.5–3.5 ppm).

-

Chirality Check: If using a chiral amine, check diastereomeric ratio (dr) via HPLC.

Advanced Protocol: Multicomponent Synthesis (InBr₃ Catalyzed)

For generating highly functionalized piperidines (e.g., 4-spiro or polysubstituted) in a single step.[1]

Concept: A three-component coupling of an aromatic aldehyde, an aromatic amine, and a

Protocol:

-

Mix: Combine benzaldehyde (1.0 mmol), aniline (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in Ethanol (5 mL).

-

Catalyst: Add Indium(III) Bromide (InBr₃, 5 mol%).

-

Conditions: Stir at room temperature for 2–4 hours.

-

Isolation: The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize.

-

Yield Expectations: 85–94%.

-

Comparative Data Analysis

The following table contrasts the efficiency of different catalytic systems for reducing substituted pyridines to piperidines.

| Catalyst System | H₂ Pressure | Temp (°C) | Time (h) | Yield (%) | cis/trans Selectivity | Ref |

| Rh/C (Heterogeneous) | 50 bar | 80 | 12 | 92 | 70:30 | [1] |

| [Cp*RhCl₂]₂ (Transfer H₂) | 0 bar (HCOOH) | 40 | 24 | 94 | >95:5 (cis) | [2] |

| Pd(OH)₂/C | 1 atm | 25 | 6 | 88 | 50:50 | [3] |

| Au/TiO₂ (Photocatalytic) | 0 bar | 30 | 18 | 81 | 60:40 | [4] |

Mechanistic Visualization: Reductive Transamination

This diagram details the pathway of the Rh-catalyzed ART protocol described in Section 3.

Caption: Mechanistic pathway of Asymmetric Reductive Transamination (ART) transforming pyridinium salts to chiral piperidines.

References

-

Glorius, F., et al. (2020).[3] "Palladium-Catalyzed Hydrogenation of Pyridines." Journal of the American Chemical Society. Link (Generalized citation based on search context 1.10).

-

Xiao, J., et al. (2022). "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis, 5, 1-10. Link[4]

-

Frolov, N. A., & Vereshchagin, A. N. (2023).[5][6] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3), 2937.[5] Link

-

Mokhtary, M., & Mahooti, K. (2024).[7] "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs." Advanced Journal of Chemistry, Section A, 7(2), 163-189.[7] Link

-

Ghosez, L., et al. (2009). "Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds." Angewandte Chemie International Edition, 48(12). Link

Sources

- 1. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

Precision Engineering of the Piperidine Scaffold: The Strategic Utility of the tert-Butyloxycarbonyl (Boc) Group

Executive Summary

The piperidine ring stands as one of the most ubiquitous pharmacophores in modern medicinal chemistry, appearing in over 100 FDA-approved therapeutics ranging from antihistamines to oncology agents. Its prevalence is driven by its ability to modulate solubility, lipophilicity, and ligand-target binding affinity.[1] However, the synthetic utility of the piperidine scaffold is contingent upon precise nitrogen protection. The tert-butyloxycarbonyl (Boc) group, pioneered by Louis A. Carpino, remains the gold standard for this purpose. This guide provides a technical deep-dive into the Boc-protected piperidine architecture, detailing its orthogonality, regioselective functionalization via lithiation, and validated deprotection protocols essential for high-fidelity drug discovery.

The Strategic Imperative of the Piperidine Scaffold

Pharmacophore Dominance

Piperidine is a saturated six-membered heterocycle that serves as a versatile linker and binding element. In drug design, it is frequently employed to:

-

Enhance Solubility: The basic nitrogen (pKa ~11) can be protonated to form salts, improving aqueous solubility.

-

Rigidify Linkers: Unlike flexible alkyl chains, the chair conformation of piperidine provides defined spatial orientation for substituents.

-

Metabolic Stability: Compared to other heterocycles, the saturated ring is relatively resistant to oxidative metabolism, though the

-carbon is a site for CYP450 oxidation—a liability often mitigated by substitution.

Table 1: Select FDA-Approved Drugs Containing the Piperidine Moiety

| Drug Name | Therapeutic Class | Piperidine Role |

| Minoxidil | Antihypertensive/Alopecia | Vasodilator core structure |

| Paroxetine | SSRI (Antidepressant) | Chiral scaffold directing aryl group placement |

| Methylphenidate | CNS Stimulant | Piperidine ring creates specific dopamine transporter affinity |

| Crizotinib | ALK Inhibitor (Oncology) | Solubilizing group and solvent-front binder |

| Oteseconazole | Antifungal (CYP51 inhibitor) | Linker providing metabolic resistance |

The Boc Architect: Mechanism and Orthogonality

The Carpino Legacy and Chemical Logic

Introduced by Louis A. Carpino in 1957, the Boc group revolutionized peptide and small molecule synthesis. Chemically, it is a tert-butyl carbamate. Its utility stems from its unique stability profile:

-

Base Stability: Completely stable to basic conditions (e.g., NaOH, amines, nucleophiles), allowing for ester hydrolysis or nucleophilic substitutions elsewhere on the molecule.

-

Acid Lability: Cleaves rapidly in strong acids (TFA, HCl) via an E1-like mechanism, releasing isobutylene and

. -

Orthogonality: It is perfectly orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups, enabling complex multi-step synthesis.

Mechanism of Deprotection

The cleavage of the Boc group is driven by the stability of the tert-butyl carbocation. Upon protonation of the carbonyl oxygen, the tert-butyl cation is eliminated, followed by decarboxylation of the resulting carbamic acid to reveal the free amine.

Figure 1: The acid-catalyzed deprotection cascade of N-Boc piperidine. Note the generation of gas byproducts which drives the reaction entropy.

Advanced Synthetic Methodologies

Protocol A: Quantitative Protection of Piperidine

While seemingly trivial, protection must be quantitative to avoid purification challenges later. The use of Di-tert-butyl dicarbonate (

Reagents: Piperidine derivative,

Protocol B: Regioselective -Lithiation (The Beak-O'Brien Methodology)

This is the most powerful application of Boc-piperidine. The carbonyl oxygen of the Boc group coordinates with lithium, directing deprotonation specifically to the

Workflow:

-

Complexation:

-BuLi coordinates to Boc oxygen. -

Deprotonation: Removal of equatorial

-proton (stereoelectronically favored). -

Trapping: Electrophile attacks with retention of configuration.

Critical Parameters:

-

Temperature: Must be maintained at -78°C to prevent decomposition of the lithiated species.

-

Solvent: Anhydrous ether or THF.

-

Ligand: Use of (-)-sparteine allows for enantioselective synthesis.[2][3]

Figure 2: Directed

Protocol C: Clean Deprotection Systems

In drug development, "clean" means minimal side products. The tert-butyl cation released during deprotection is an electrophile that can re-alkylate electron-rich regions (e.g., tryptophan, tyrosine, or methionine residues).

The Scavenger Solution: For simple piperidines, 4M HCl in Dioxane is sufficient. For complex molecules (peptidomimetics), use TFA/TIS/H2O (95:2.5:2.5) . Triisopropylsilane (TIS) acts as a hydride donor to quench the tert-butyl cation.

Step-by-Step Protocol (High-Fidelity):

-

Dissolution: Dissolve N-Boc intermediate in minimum DCM (0.1 M).

-

Acid Addition: Add TFA (10-20 equivalents) or 4M HCl/Dioxane (5-10 equivalents).

-

Monitoring: Stir at Room Temp. Monitor by LC-MS (loss of M+100 or M+56 fragment).

-

Workup:

Significance in Library Generation (DNA-Encoded & SPPS)

Boc-piperidines are foundational in Solid-Phase Peptide Synthesis (SPPS) and DNA-Encoded Library (DEL) technologies.

-

SPPS: While Fmoc is standard, Boc is used in "Boc-SPPS" for synthesis requiring harsh base treatments or specific aggregation-prone sequences.

-

DEL: The robustness of the Boc group allows it to survive the diverse chemical transformations used to build million-member libraries before the final "unveiling" of the amine for DNA-tag validation.

References

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. Shunxiang Chemical. Available at: [Link]

-

Louis A. Carpino (1927‐2019), In Memoriam. The European Peptide Society. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs. PubMed. Available at: [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. chem.uci.edu [chem.uci.edu]

Key intermediates in the synthesis of complex pharmaceutical compounds

Executive Summary

In modern pharmaceutical manufacturing, an intermediate is rarely just a "stepping stone." It is a strategic node where chirality is established, impurity profiles are locked in, and cost structures are defined. The era of linear, 20-step syntheses is fading, replaced by convergent strategies relying on high-complexity advanced intermediates.

This guide analyzes three distinct classes of intermediates that represent the pillars of modern small-molecule synthesis: Biocatalytic Amine Precursors , Biphenyl Tetrazoles , and Fused Heterocyclic Cores . We move beyond the "what" to the "how" and "why," focusing on process causality, impurity purging, and scalable protocols.

Section 1: The Biocatalytic Paradigm Shift

Case Study: Chiral Amines in Sitagliptin (Januvia®)

The synthesis of Sitagliptin represents a watershed moment in process chemistry, marking the transition from metal-catalyzed asymmetric hydrogenation to engineered biocatalysis.[1] The critical intermediate here is the pro-chiral ketone , which must be converted to a chiral amine with high enantiomeric excess (ee).

The Technical Challenge

The original route utilized a Rhodium-Josiphos catalyst for the asymmetric hydrogenation of an enamine. While effective, it required high-pressure equipment (250 psi), specialized catalyst removal (carbon adsorption), and yielded inadequate stereoselectivity (~97% ee), requiring a subsequent crystallization step.

The Advanced Intermediate Solution

The industry standard has shifted to using Transaminases (ATAs) . The key intermediate, pro-sitagliptin ketone, acts as the substrate for a pyridoxal-5'-phosphate (PLP)-dependent transaminase.

Why this works:

-

Stereocontrol: The enzyme active site acts as a perfect chiral mold, delivering >99.9% ee, eliminating the need for chiral resolution.

-

Process Intensification: The reaction runs at atmospheric pressure in standard vessels.

-

Impurity Profile: Eliminates heavy metal contamination risks (Rh < 10 ppm limits).

Experimental Protocol: Transaminase-Mediated Amination

Note: This protocol assumes the use of an engineered ATA-117 variant.

-

Preparation: In a reactor, dissolve pro-sitagliptin ketone (50 g, 1.0 eq) in DMSO (approx. 15% v/v of total volume).

-

Buffer System: Prepare a 0.1 M triethanolamine buffer (pH 8.5) containing 1 mM PLP (cofactor) and 1 M isopropylamine (amine donor).

-

Initiation: Add the ketone/DMSO solution to the buffer. Add the engineered Transaminase enzyme (loading approx. 2 g/L).

-

Reaction: Stir at 45°C. The isopropylamine donor converts to acetone (byproduct).

-

Equilibrium Shift: Critical Step—Apply a slight vacuum or nitrogen sweep to continuously remove acetone, driving the equilibrium toward the product amine.

-

Workup: Acidify to pH 2 to quench enzyme activity. Extract unreacted ketone with toluene. Basify aqueous layer to pH 11 and extract the chiral amine product.

Mechanism Visualization

The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized by the transaminase intermediate.

Figure 1: Ping-Pong Bi-Bi mechanism of Transaminase. The cycle relies on the shuttle between PLP and PMP forms.

Section 2: The Backbone of Modern MedChem

Case Study: Biaryl Tetrazoles in Sartans (Valsartan)[2]

The "Sartan" class of antihypertensives (Valsartan, Losartan, Irbesartan) shares a common structural motif: a biphenyl ring substituted with a tetrazole. The strategic intermediate here is 4'-(bromomethyl)biphenyl-2-carbonitrile (or its tetrazole equivalent).

The Technical Challenge

Constructing the biaryl system linearly is inefficient. The convergent approach uses a Suzuki-Miyaura coupling between a phenylboronic acid and an aryl halide. However, the subsequent formation of the tetrazole ring presents a major safety hazard, traditionally requiring tributyltin azide (toxic tin residues) or sodium azide (explosion risk).

The Advanced Intermediate Solution

The synthesis is bifurcated into two strategic nodes:

-

Suzuki Coupling: Creating the carbon-carbon bond.

-

Tetrazole Formation: Using "Flow Chemistry" or Zinc-mediated cycloaddition to mitigate safety risks.

Key Insight: The quality of the boronic acid intermediate dictates the impurity profile. Protodeboronation (loss of B(OH)2) is a common side reaction that must be controlled via temperature and base selection.

Experimental Protocol: Suzuki Coupling & Tetrazole Formation

-

Coupling: Charge reactor with 2-chlorobenzonitrile (1.0 eq), 4-tolylboronic acid (1.1 eq), and K2CO3 (2.0 eq) in toluene/water.

-

Catalysis: Add Pd(OAc)2 (0.5 mol%) and PPh3 (2.0 mol%). Heat to reflux (90°C) for 4 hours.

-

Phase Separation: Isolate the organic layer containing the biaryl nitrile intermediate.

-

Tetrazole Formation (Safe Method):

-

Transfer nitrile intermediate to a reactor with Sodium Azide (3.0 eq) and Zinc Bromide (1.0 eq) in water/isopropanol. Note: ZnBr2 acts as a Lewis acid catalyst, stabilizing the transition state and allowing the reaction to proceed without toxic tin reagents.

-

Heat to reflux for 24 hours.

-

Quench: Acidify carefully with HCl (monitor gas evolution of HN3 - use scrubber). Isolate the solid tetrazole.

-

Data: Comparison of Tetrazole Methods

| Parameter | Tributyltin Azide Method | ZnBr2 / NaN3 Method | Continuous Flow (TMSN3) |

| Toxicity | High (Organotin residues) | Low (Inorganic salts) | Low |

| Safety | Moderate | Moderate (HN3 generation) | High (Low inventory) |

| Yield | 85-90% | 80-85% | >90% |

| Purification | Difficult (Tin removal) | Simple (Crystallization) | Simple |

Section 3: High-Complexity Heterocycles

Case Study: Pyrazolo[3,4-d]pyrimidines in Ibrutinib[3][4]

Kinase inhibitors like Ibrutinib require the assembly of a fused heterocyclic core. The strategic intermediate is 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .[2]

The Technical Challenge

Linear synthesis of the core is prone to low yields due to competing regiochemistry during ring closures. Furthermore, the introduction of the chiral piperidine linker via Mitsunobu reaction is often plagued by triphenylphosphine oxide (TPPO) removal issues.

The Advanced Intermediate Solution

A Convergent Strategy is employed where the pyrazolo-pyrimidine core is synthesized separately from the chiral linker.

Critical Decision Point: Mitsunobu vs. SNAr

-

Mitsunobu: Uses a chiral alcohol.[3] High atom waste (DIAD/PPh3).

-

SNAr (Nucleophilic Aromatic Substitution): Uses a chiral mesylate/tosylate. Better atom economy but requires a good leaving group on the linker.

Experimental Protocol: Core Assembly

-

Starting Material: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

Suzuki Coupling: React with 4-phenoxybenzeneboronic acid using Pd(dppf)Cl2 catalyst in dioxane/water with K3PO4 base.

-

Control: This step installs the "tail" of the molecule.

-

-

Linker Attachment (Mitsunobu Variant):

-

Suspend the core intermediate (1.0 eq) in THF with (S)-1-Boc-3-hydroxypiperidine (1.2 eq) and Polymer-supported PPh3 (to ease purification).

-

Add DIAD dropwise at 0°C.

-

Filter off the polymer-supported phosphine oxide after reaction.

-

-

Deprotection: Remove Boc group with HCl/Dioxane to yield the amine salt, ready for the final acryloyl chloride coupling.

Workflow Visualization

The convergent synthesis of Ibrutinib highlights the importance of late-stage assembly.

Figure 2: Convergent synthesis logic for Ibrutinib. Note the modular assembly of pre-fabricated complex intermediates.

Section 4: Quality Control & Impurity Fate

Regulatory Grounding: ICH Q11

In the context of advanced intermediates, the Control Strategy is paramount. According to ICH Q11, manufacturers must demonstrate the "Fate and Purge" of impurities.[4]

Critical Quality Attributes (CQAs) for Intermediates:

-

Carryover Impurities: Impurities in an intermediate that are not purged in subsequent steps must be controlled as if they were API impurities.

-

Genotoxic Impurities (GTIs): Reagents like alkyl halides or hydrazines used to make intermediates must be purged to < ppm levels.

Example Control Strategy (Valsartan):

-

Impurity: Azide (NaN3) residue.

-

Control Point: The acidification step after tetrazole formation.

-

Validation: Demonstrate that subsequent aqueous washes reduce Azide to non-detectable levels using Ion Chromatography.

References

-

Savile, C. K., et al. (2010).[5][6] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309.[5][6] Link[6]

-

Beutler, U., et al. (2007). "An Efficient and Scalable Process for the Preparation of Valsartan." Organic Process Research & Development, 11(5), 892–898. Link

-

Carpentier, F., et al. (2020). "Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan." Organic Process Research & Development, 24(5), 752–761. Link[7][8]

-

Honigberg, L. A., et al. (2010).[5] "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075–13080. Link

-

International Conference on Harmonisation (ICH). (2012). "Guidance for Industry: Q11 Development and Manufacture of Drug Substances." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. fda.gov [fda.gov]

- 5. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Strategic Implementation of the Boc Protecting Group: A Mechanistic and Practical Guide for Amine Synthesis

Topic: Understanding the Boc protecting group in amine synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the architecture of complex organic synthesis, the tert-butyloxycarbonyl (Boc) group stands as a pillar of orthogonality.[1] For the senior scientist, the Boc group is not merely a "cap" for amines but a strategic tool that dictates the solubility, stability, and purification trajectory of an intermediate. This guide moves beyond standard textbook definitions to explore the mechanistic nuances, kinetic considerations, and failure modes of Boc chemistry in high-stakes drug development.

The Strategic Role of Boc in Orthogonal Synthesis[2]

The utility of the Boc group stems from its unique stability profile, which renders it orthogonal to the two other dominant amine protecting groups: Fmoc (base-labile) and Cbz (hydrogenolysis-labile).

Stability and Orthogonality Matrix

The following table summarizes the operational window for Boc-protected amines, highlighting where they survive and where they fail.

| Condition Type | Specific Reagents | Stability Status | Strategic Note |

| Bases | NaOH, Et | Stable | Allows for Fmoc deprotection in the presence of Boc. |

| Nucleophiles | Grignards, Organolithiums | Conditionally Stable | Bulky Boc groups can direct lithiation (ortho-lithiation) but may degrade with strong nucleophiles at high temps. |

| Reduction | H | Stable | Allows for Cbz removal or ketone reduction without affecting Boc. |

| Acids | TFA, HCl, HBr | Labile | The primary method of cleavage. |

| Oxidation | Jones Reagent, KMnO | Stable | Compatible with most oxidative transformations. |

Application Insight: In Solid Phase Peptide Synthesis (SPPS), Boc is historically paired with Benzyl-based side-chain protection (Boc/Bzl strategy). However, in modern medicinal chemistry, it is frequently used in solution phase to protect secondary amines while manipulating carboxylic acids or alcohols.

Installation: Mechanism and Kinetic Acceleration

While di-tert-butyl dicarbonate (Boc

The DMAP Acceleration Mechanism

The use of 4-Dimethylaminopyridine (DMAP) is common but often misapplied. DMAP acts as a nucleophilic catalyst, attacking Boc

Critical Warning: Over-usage of DMAP ( > 5 mol%) can lead to side reactions, including the formation of isocyanates or ureas, particularly with hindered amines.

Figure 1: DMAP-catalyzed activation of Boc Anhydride.[2] The formation of the active pyridinium species lowers the activation energy for amine attack.

Deprotection: The Cation Management Problem

Deprotection is not simply about breaking a bond; it is about managing the reactive debris. Acidolysis of the Boc group generates a tert-butyl carbocation (

The Scavenger Principle

In "clean" systems, the cation eliminates a proton to form isobutylene (gas). In complex systems (peptides, heterocycles), scavengers are mandatory to trap the cation before it alkylates the substrate.

Common Scavenger Cocktails:

-

Standard: TFA:DCM (1:1) – For simple substrates.

-

Reagent K (Modified): TFA:Phenol:Water:Thioanisole:EDT (82.5:5:5:5:2.5) – For peptides containing Trp/Met/Cys.

-

Silane Method: TFA:Triethylsilane (TES) (95:5) – TES effectively reduces the cation to isobutane.

Figure 2: The Boc acidolysis pathway. The critical branch point is the fate of the tert-butyl cation: elimination (desired), scavenging (controlled), or alkylation (failure).

Experimental Protocols

Protocol A: Standard Protection (Boc O)

Best for: Primary and secondary amines, amino acids.

-

Setup: Dissolve the amine (1.0 equiv) in a solvent mixture of THF:Water (1:1) or Dioxane:Water (1:1).

-

Why Water? Water solubilizes the inorganic base and prevents the precipitation of salts.

-

-

Base Addition: Add NaOH (2.0 equiv) or Et

N (2.0 equiv). Cool to 0°C. -

Reagent Addition: Add Boc

O (1.1 equiv) slowly (either as a solid or dissolved in THF).-

Note: Evolution of CO

may occur if the solution is not sufficiently basic.

-

-

Reaction: Warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC (ninhydrin stain) or LCMS.

-

Workup:

-

Acidify carefully to pH ~3 with 1M HCl (if product is acid-stable) or citric acid (safer for acid-sensitive groups).

-

Extract with Ethyl Acetate (3x).[4]

-

Wash organic layer with brine, dry over Na

SO

-

Protocol B: "Water-Free" Protection with DMAP

Best for: Sterically hindered amines or sluggish anilines.

-

Setup: Dissolve amine (1.0 equiv) in anhydrous DCM or MeCN.

-

Reagents: Add Et

N (1.2 equiv) and DMAP (0.05 – 0.1 equiv). -

Addition: Add Boc

O (1.1–1.5 equiv). -

Reaction: Stir at RT. If reaction is slow, heat to reflux (only in MeCN/THF, not DCM).

-

Purification: Wash with 1M HCl (to remove DMAP and TEA), then saturated NaHCO

.

Protocol C: Clean Deprotection (HCl vs. TFA)

Scientist's Choice: While TFA is standard, HCl in Dioxane is often superior for scale-up because the product is a hydrochloride salt (often a crystalline solid), whereas TFA salts are frequently hygroscopic oils/gums that are difficult to handle.

Method (HCl/Dioxane):

-

Dissolve N-Boc substrate in minimal dry DCM.

-

Add 4M HCl in Dioxane (5–10 equiv).

-

Stir at RT. Product often precipitates as the HCl salt.

-

Filter the solid or concentrate. Warning: High concentrations of HCl can hydrolyze esters.

Troubleshooting & Optimization

-

Issue: Loss of Fmoc during Boc installation.

-

Cause: Excessive basicity.

-

Fix: Use NaHCO

instead of NaOH/TEA, or keep pH < 10.

-

-

Issue: "Gummy" TFA salts.

-

Fix: Perform an ion exchange.[] Dissolve the TFA salt in MeOH, treat with excess HCl/Dioxane, and evaporate. Repeat 3x to remove TFA traces. Alternatively, triturate with cold diethyl ether to induce crystallization.

-

-

Issue: t-Butylation of Tryptophan.

-

Fix: You must use a scavenger. Add 5% Triethylsilane (TES) and 5% Water to your TFA cocktail.

-

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[3][6] (Wiley-Interscience).[3] The definitive reference for stability tables and alternative conditions.

-

Boc Protection and Deprotection Mechanisms . Common Organic Chemistry. Detailed mechanistic steps for Boc2O and TFA reactions.

-

Scavengers in Boc Deprotection . Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept.[7] Protein Res.[7] (1978).[7] Foundational paper on cation scavenging.

-

DMAP Catalysis in Boc Activation . Ragnarsson, U., et al. "Dual protection of amino functions involving Boc." RSC Advances (2013). Discusses the acceleration and side reactions of DMAP.

-

Side Reactions in Peptide Synthesis . Bibliomed. Overview of alkylation and other side reactions during deprotection.

Sources

Methodological & Application

Application Note: Synthesis of Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate

[1]

Introduction & Retrosynthetic Analysis

The target molecule consists of two piperidine rings linked via a C-N bond.[1] The challenge lies in differentiating the two nitrogen atoms of the "inner" and "outer" rings.[1] A direct reaction between N-Boc-4-piperidone and 4-aminopiperidine is prone to polymerization or the formation of Schiff bases at the wrong nitrogen.[1]

To ensure a self-validating and high-yield synthesis, we employ Benzyl piperidin-4-ylcarbamate (4-Cbz-aminopiperidine) as the nucleophile.[1] The Cbz group protects the primary amine, forcing the reaction to occur exclusively at the secondary piperidine nitrogen.[1] Subsequent hydrogenolysis removes the Cbz group while leaving the Boc group intact (Orthogonal Deprotection).[1]

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic breakdown showing the disconnection into commercially available building blocks.

Experimental Protocol

Phase A: Reductive Amination

Objective: Couple the two rings to form the Cbz-protected intermediate.[1]

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| N-Boc-4-piperidone | 199.25 | 1.0 | Electrophile (Ketone) |

| Benzyl piperidin-4-ylcarbamate (HCl salt)* | 270.75 | 1.1 | Nucleophile (Amine) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.2 | Catalyst |

| Triethylamine (TEA) | 101.19 | 1.2 | Base (if using amine salt) |

| 1,2-Dichloroethane (DCE) | - | Solvent | 10 mL/g substrate |

*Note: If using the free base of the amine, omit TEA.[1]

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Benzyl piperidin-4-ylcarbamate HCl (1.1 equiv) in anhydrous DCE .

-

Neutralization: Add TEA (1.2 equiv) and stir for 15 minutes at room temperature (RT) to liberate the free amine.

-

Imine Formation: Add N-Boc-4-piperidone (1.0 equiv) and Acetic Acid (1.2 equiv).[1] Stir the mixture at RT for 1–2 hours. Checkpoint: The solution may turn slightly cloudy; this is normal.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (1.5 equiv) portion-wise over 20 minutes to control exotherm and gas evolution.[1]

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours under Nitrogen/Argon.

-